molecular formula C14H18N2O4S B2678143 5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione CAS No. 477854-98-1

5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione

Cat. No.: B2678143
CAS No.: 477854-98-1
M. Wt: 310.37
InChI Key: PPHANGSJHUGSNZ-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that features a distinctive combination of a thiazole ring with a dioxane moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

This compound can be synthesized via several pathways. One notable approach involves the condensation of 2,2-dimethyl-1,3-dioxane-4,6-dione with 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde under controlled conditions. Typically, the reaction is carried out in a solvent such as ethanol or methanol, with a mild base like triethylamine to facilitate the condensation process.

Industrial Production Methods

Industrial synthesis often scales up the laboratory methods with optimizations for yield and efficiency. This involves using high-purity reagents and automated synthesis reactors to maintain consistency. The process is carefully monitored to control temperature, pH, and reactant concentrations to ensure optimal production.

Chemical Reactions Analysis

Types of Reactions

This compound is amenable to various chemical transformations, including:

  • Oxidation: : Introduction of oxidizing agents like hydrogen peroxide or potassium permanganate can oxidize the thiazole ring.

  • Reduction: : The compound can undergo reduction reactions using agents such as sodium borohydride.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at the diethylamino group.

Common Reagents and Conditions

Common reagents for these reactions include:

  • Oxidation: : Hydrogen peroxide, potassium permanganate

  • Reduction: : Sodium borohydride, lithium aluminum hydride

  • Substitution: : Nucleophiles such as alkyl halides, acyl chlorides

Major Products Formed

The major products vary depending on the type of reaction:

  • Oxidation: : Products include thiazole N-oxides

  • Reduction: : Reduced thiazole derivatives

  • Substitution: : Substituted thiazole compounds

Scientific Research Applications

This compound finds usage across multiple domains:

  • Chemistry: : As a building block in organic synthesis for creating complex molecular architectures.

  • Biology: : Investigated for its potential as a bioactive molecule in enzyme inhibition studies.

  • Medicine: : Explored for pharmaceutical applications, particularly in drug design and development.

  • Industry: : Used in the development of advanced materials with specific chemical properties.

Mechanism of Action

The compound's effects are mediated through its ability to interact with molecular targets, primarily involving interactions with specific enzymes and receptors. The thiazole ring plays a crucial role in binding, while the dioxane moiety influences the compound's overall stability and solubility. These interactions can modulate biological pathways, leading to varied physiological effects.

Comparison with Similar Compounds

When compared to structurally related compounds, this molecule showcases unique characteristics:

  • Structural Uniqueness: : The integration of the thiazole and dioxane structures confers distinct reactivity patterns.

  • Functional Properties: : Enhanced stability and specific binding affinity distinguish it from analogs such as simple thiazoles or dioxanes.

List of Similar Compounds

  • 2,2-Dimethyl-1,3-dioxane-4,6-dione

  • 2-(Diethylamino)-1,3-thiazole-5-carbaldehyde

  • Thiazole derivatives with varied substituents

There you have it: an in-depth look into "5-{[2-(Diethylamino)-1,3-thiazol-5-yl]methylene}-2,2-dimethyl-1,3-dioxane-4,6-dione". Let’s keep the conversation going. What’s next on your mind?

Properties

IUPAC Name

5-[[2-(diethylamino)-1,3-thiazol-5-yl]methylidene]-2,2-dimethyl-1,3-dioxane-4,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18N2O4S/c1-5-16(6-2)13-15-8-9(21-13)7-10-11(17)19-14(3,4)20-12(10)18/h7-8H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PPHANGSJHUGSNZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC=C(S1)C=C2C(=O)OC(OC2=O)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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